molecular formula C18H25N3O3S2 B2873833 N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]thiophene-2-sulfonamide CAS No. 898449-00-8

N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]thiophene-2-sulfonamide

Cat. No.: B2873833
CAS No.: 898449-00-8
M. Wt: 395.54
InChI Key: XXIXHJXFMNTZMN-UHFFFAOYSA-N
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Description

N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]thiophene-2-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The unique structure of this compound, which includes a thiophene ring, a sulfonamide group, and a piperazine moiety, suggests potential biological activity and utility in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]thiophene-2-sulfonamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the thiophene ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the sulfonamide group: This step often involves the reaction of the thiophene derivative with sulfonyl chloride in the presence of a base such as pyridine.

    Attachment of the piperazine moiety: This can be done through nucleophilic substitution reactions, where the piperazine derivative reacts with an appropriate electrophile.

Industrial Production Methods

Industrial production of such compounds usually involves optimization of the above synthetic routes to maximize yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]thiophene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation or metal hydrides.

    Substitution: Bases like sodium hydride or potassium carbonate.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce amines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe to study biological pathways.

    Medicine: Potential antimicrobial or anticancer agent.

    Industry: As an intermediate in the synthesis of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific biological target. Generally, sulfonamides inhibit the activity of enzymes by mimicking the structure of natural substrates. The piperazine moiety might interact with receptors or ion channels, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(4-methoxyphenyl)ethyl)thiophene-2-sulfonamide
  • N-(2-(4-methylpiperazin-1-yl)ethyl)thiophene-2-sulfonamide

Uniqueness

The unique combination of the methoxyphenyl group, piperazine moiety, and thiophene ring in N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]thiophene-2-sulfonamide might confer distinct biological activities or chemical properties compared to its analogs.

Properties

IUPAC Name

N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O3S2/c1-20-9-11-21(12-10-20)17(15-5-7-16(24-2)8-6-15)14-19-26(22,23)18-4-3-13-25-18/h3-8,13,17,19H,9-12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXIXHJXFMNTZMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNS(=O)(=O)C2=CC=CS2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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